molecular formula C14H15F2NO B6177452 N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide CAS No. 2580204-93-7

N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide

Cat. No. B6177452
M. Wt: 251.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide (DFSPB) is an organic compound that is used in a variety of scientific applications. Its unique structure, consisting of a six-membered ring with two fluorine atoms, makes it a useful compound for many different research areas. DFSPB has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide involves the reaction of 6,6-difluorospiro[3.3]heptane-2-carboxylic acid with benzoyl chloride in the presence of a coupling agent to form N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide.

Starting Materials
6,6-difluorospiro[3.3]heptane-2-carboxylic acid, benzoyl chloride, coupling agent

Reaction
Add coupling agent to a solution of 6,6-difluorospiro[3.3]heptane-2-carboxylic acid in a suitable solvent, Add benzoyl chloride dropwise to the reaction mixture while stirring, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the precipitated product, Wash the product with a suitable solvent and dry under vacuum, Purify the product by recrystallization or chromatography

Scientific Research Applications

N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of certain enzymes, such as cytochrome P450 enzymes. It has also been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, it has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Mechanism Of Action

N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide has been shown to act as an inhibitor of certain cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs, and inhibition of these enzymes can lead to increased drug concentrations in the body. N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide inhibits these enzymes by forming a covalent bond with the heme group of the enzyme, which prevents the enzyme from performing its normal functions.

Biochemical And Physiological Effects

N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can lead to increased drug concentrations in the body. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of certain cytokines. It has also been shown to have anti-tumor effects, as well as to reduce the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, it can be toxic if not handled properly, and it can be difficult to isolate and purify.

Future Directions

The potential applications of N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide are vast, and there are many possible future directions for research involving this compound. One possible direction is the development of new drugs and pharmaceuticals based on the structure of N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide. Additionally, more research could be done to explore the biochemical and physiological effects of N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide, as well as its potential for use in the treatment of various diseases. Finally, further research could be done to explore the potential of N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide as an inhibitor of certain enzymes, as well as its potential for use in the synthesis of various compounds.

properties

CAS RN

2580204-93-7

Product Name

N-{6,6-difluorospiro[3.3]heptan-2-yl}benzamide

Molecular Formula

C14H15F2NO

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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